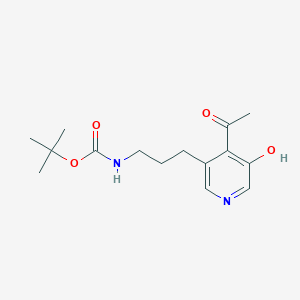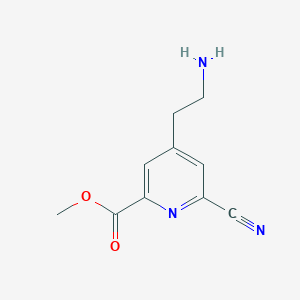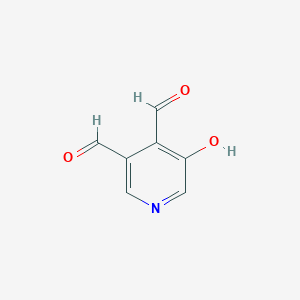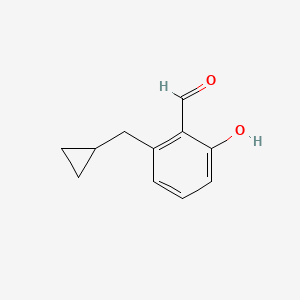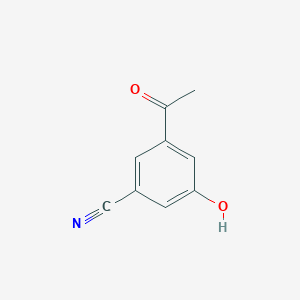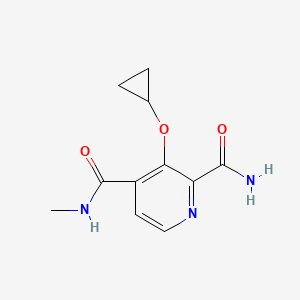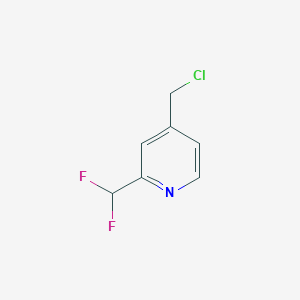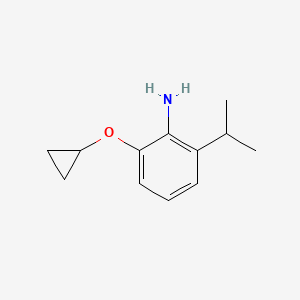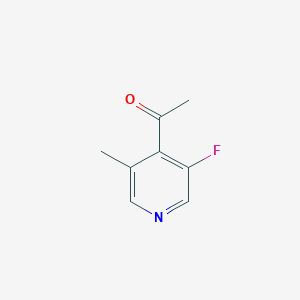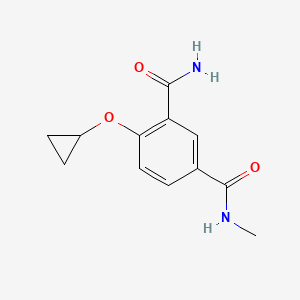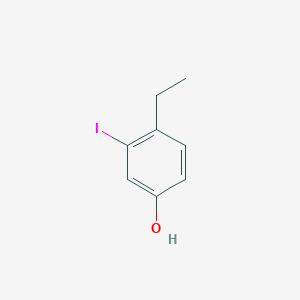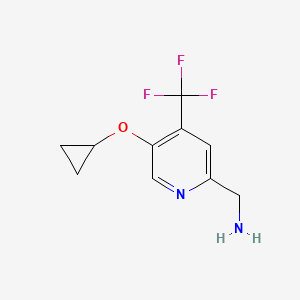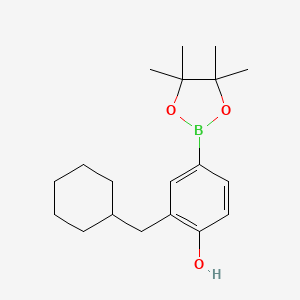
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a phenol group substituted with a cyclohexylmethyl group and a dioxaborolane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:
Formation of the Phenol Intermediate: The phenol intermediate can be synthesized through various methods, including the hydroxylation of aromatic compounds.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the phenol intermediate with cyclohexylmethyl halides under basic conditions.
Formation of the Dioxaborolane Group: The final step involves the reaction of the substituted phenol with a boronic acid derivative, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-substituted phenols.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethyl-substituted phenols.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Catalysis: Used in catalytic processes, particularly in cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions. The phenol group can act as a nucleophile, while the dioxaborolane group can undergo transmetalation in cross-coupling reactions. The cyclohexylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phenol Derivatives: Compounds like 4-hydroxyphenylboronic acid and 4-cyclohexylphenol.
Boronic Acid Derivatives: Compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and phenylboronic acid.
Uniqueness
2-(Cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the cyclohexylmethyl group adds steric bulk, which can influence the compound’s behavior in chemical reactions, making it distinct from other phenol and boronic acid derivatives.
Propiedades
Fórmula molecular |
C19H29BO3 |
|---|---|
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-10-11-17(21)15(13-16)12-14-8-6-5-7-9-14/h10-11,13-14,21H,5-9,12H2,1-4H3 |
Clave InChI |
VQJXHZDDZVLPOJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



